

Synthesis of 2-(4-Chlorophenoxy)ethanol via Williamson Ether Synthesis

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)ethanol

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Abstract

This application note provides a detailed experimental protocol for the synthesis of **2-(4-Chlorophenoxy)ethanol**, a key intermediate in the development of various pharmaceutical compounds, particularly as a precursor for antifungal and antibacterial agents.[1] The described method is a variation of the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[2][3] This protocol outlines the reaction of 4-chlorophenol with 2-chloroethanol in the presence of a base, offering a straightforward and high-yielding route to the target compound.[4] The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

2-(4-Chlorophenoxy)ethanol is an aromatic ether containing a hydroxyl group and a chlorophenoxy moiety.[1] Its structure lends itself to further chemical modification, making it a valuable building block in medicinal chemistry. The Williamson ether synthesis, the chosen method for this protocol, involves the deprotonation of an alcohol (in this case, a phenol) to form an alkoxide (or phenoxide), which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[2][3] This particular application utilizes 4-chlorophenol and 2-chloroethanol as the primary reactants.

Data Presentation

Physical and Chemical Properties of 2-(4-Chlorophenoxy)ethanol

Property	Value
Molecular Formula	C ₈ H ₉ ClO ₂
Molecular Weight	172.61 g/mol [1][5]
Melting Point	30°C[1][5]
Boiling Point	135-136°C at 6 mmHg[1][5]
Density	1.26 g/cm ³ [1]
Refractive Index	1.5510[1][5]
Water Solubility	3.1 g/L at 25°C[1]

Reagents for Synthesis

Reagent	Molecular Weight (g/mol)	Quantity	Moles (equivalent)
4-Chlorophenol	128.56	0.5 g	1 equiv
2-Chloroethanol	80.51	0.938 g (0.78 mL)	3 equiv
Potassium Carbonate (K ₂ CO ₃)	138.21	1.61 g	3 equiv
Methanol (MeOH)	32.04	2.5 mL	-

Expected Yield

Product	Theoretical Yield (g)	Actual Yield (g)	Percentage Yield (%)
2-(4-Chlorophenoxy)ethanol	0.671	0.604	90%[4]

Experimental Protocol

This protocol is adapted from a reported base-mediated selective synthesis of 2-aryloxyethanols.[4]

1. Reaction Setup:

- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (0.5 g, 1 equiv).
- Add methanol (2.5 mL).
- Stir the mixture at room temperature until the 4-chlorophenol is fully dissolved.

2. Addition of Reagents:

- To the stirring solution, add potassium carbonate (1.61 g, 3 equiv).
- Following the addition of the base, add 2-chloroethanol (0.78 mL, 3 equiv) dropwise to the suspension.

3. Reaction:

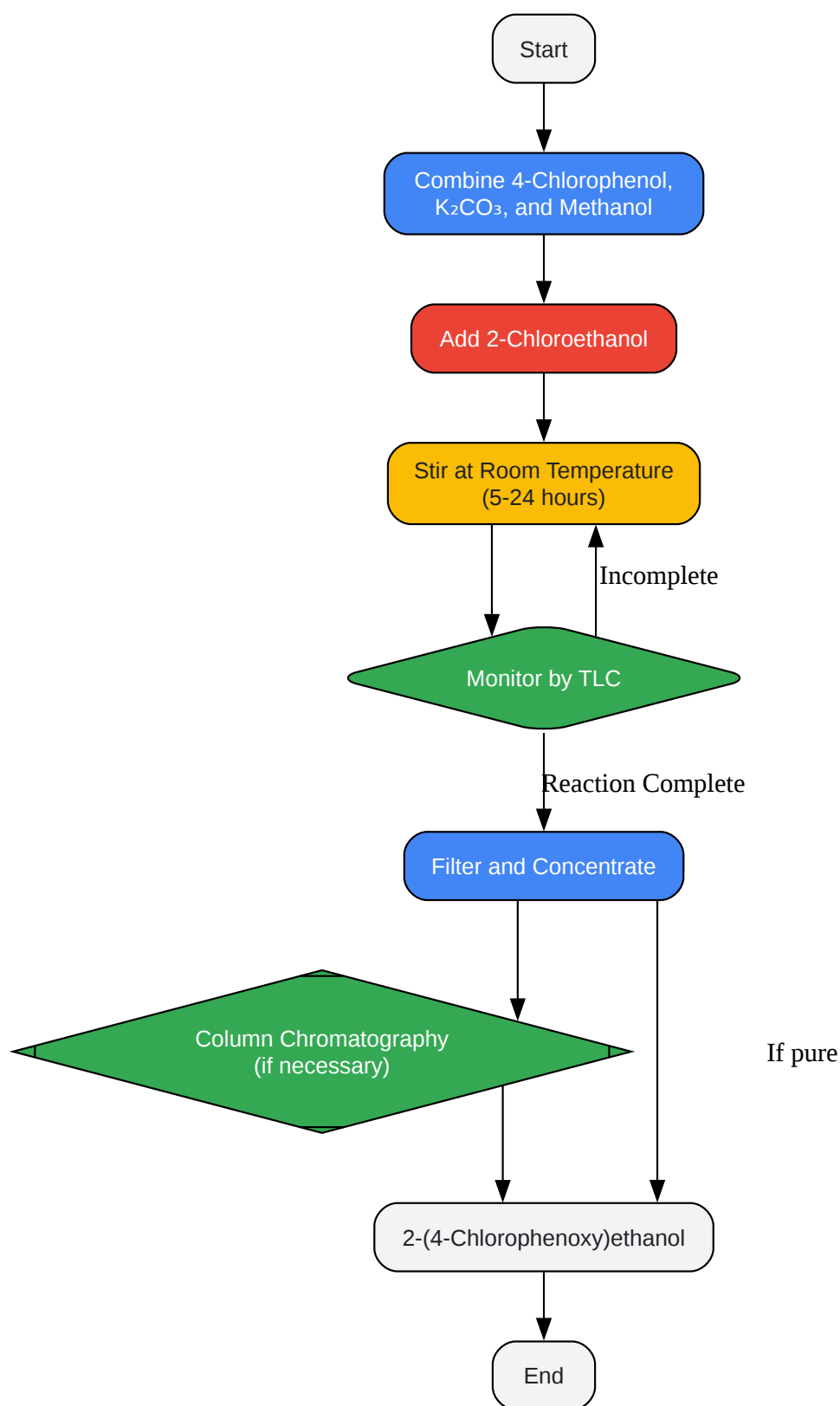
- Stir the reaction mixture vigorously at room temperature.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexanes/EtOAc (85:15), with an expected R_f value of 0.47 for the product.
[4]
- The reaction is typically complete within 5-24 hours.[4]

4. Work-up and Purification:

- Upon completion of the reaction, as indicated by TLC, filter the reaction mixture to remove the inorganic salts.
- Wash the solid residue with a small amount of methanol.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product, a dark-brown liquid, can be further purified by column chromatography on silica gel if necessary.[4]

Visualization



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